Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate, also known as Bromofluoroacetonitrile, is an organic synthetic reagent with the molecular formula C11H6BrF3NO21. This compound is commonly used as an intermediate in the synthesis of other chemicals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate. However, similar compounds are often synthesized through various organic reactions involving halogenation, cyanation, and esterification. More detailed information might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate consists of a benzoate core with a bromine atom at the 5-position, a cyano group at the 3-position, and a trifluoromethyl group at the 2-position1. The ethyl group is attached to the carboxylate group of the benzoate core1.
Chemical Reactions Analysis
As an organic synthetic reagent, Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate can participate in various chemical reactions. The presence of the bromine atom makes it a potential candidate for nucleophilic substitution reactions. The cyano group can undergo transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid. The trifluoromethyl group is generally stable under most reaction conditions.Physical And Chemical Properties Analysis
The exact physical and chemical properties of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate are not available in the search results. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Safety And Hazards
Specific safety and hazard information for Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate is not available in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Directions
The future directions for the use of Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate would likely depend on the needs of the chemical industry. As an intermediate, its use would be driven by the demand for the final products it can help synthesize. Research could also lead to new reactions or processes involving this compound.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized chemical literature or databases.
properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-4-7(12)3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGIQBLWONPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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